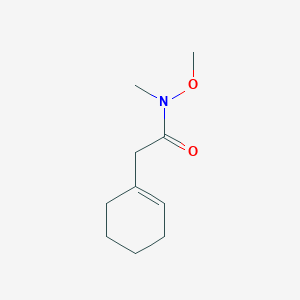

N-Methoxy-N-methylacet-2-(cyclohexen-1-yl)-amid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is an organic compound that features a cyclohexene ring attached to an acetamide group

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

Target of Action

Cyclohexenone derivatives have been known to interact with various enzymes and receptors

Mode of Action

Cyclohexenone, a related compound, is known to undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . It’s plausible that 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide may exhibit similar chemical behaviors.

Biochemical Pathways

Cyclohexenone and its derivatives are known to be involved in various organic synthesis chemistry . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The related compound, cyclohexenone, has been studied for its thermodynamic properties

Result of Action

Cyclohexenone and its derivatives are known to be used as building blocks in organic synthesis chemistry . The specific effects of this compound would depend on its targets and mode of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide typically involves the reaction of cyclohexene with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a hydrogenation catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while effectively attaching the acetamide group.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexenone derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The acetamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the cyclohexene ring .

Major Products

The major products formed from these reactions include cyclohexenone derivatives, reduced cyclohexane derivatives, and substituted acetamide compounds

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.

Cyclohexene: A simpler compound with just the cyclohexene ring.

N-methoxy-N-methylacetamide: The acetamide component without the cyclohexene ring.

Uniqueness

2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is unique due to the combination of the cyclohexene ring and the acetamide group.

Biologische Aktivität

2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide is a cyclohexenone derivative that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C11H15N\O2

- Molecular Weight : 195.25 g/mol

- Structure : The compound features a cyclohexene ring attached to an N-methoxy-N-methylacetamide moiety, which is significant for its biological interactions.

Target of Action

Cyclohexenone derivatives are known to interact with various enzymes and receptors. The specific interactions of 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide with biological targets are still under investigation, but related compounds have shown affinity for cyclooxygenase (Cox) enzymes, suggesting potential anti-inflammatory properties .

Mode of Action

The compound is hypothesized to undergo nucleophilic conjugate addition and Michael reactions, similar to other cyclohexenones. These reactions may contribute to its biological effects by modifying biomolecules and influencing metabolic pathways.

Pharmacological Effects

Research indicates that cyclohexenone derivatives exhibit a range of biological activities:

- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory effects through inhibition of Cox enzymes .

- Antimicrobial : Cyclohexenones have shown antibacterial and antifungal activities in various assays .

- Anticancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, although specific data on 2-(Cyclohexen-1-yl)-N-methoxy-N-methylacetamide remains limited .

Toxicological Studies

Toxicological evaluations have revealed important safety profiles for cyclohexenone derivatives:

- Acute Toxicity : A study reported a median lethal dose (LD50) greater than 500 mg/kg in animal models, indicating moderate toxicity levels .

- Histopathological Findings : Treatment with related compounds resulted in liver and kidney damage characterized by steatosis and inflammation .

Case Studies and Research Findings

-

Toxicological Evaluation :

- A study assessed the acute and subacute toxic effects on organs such as the liver and kidneys. Histopathological evaluations showed mild to severe tissue damage after prolonged exposure .

- Biochemical markers indicated changes in renal function without significant alterations in liver enzyme levels .

- Biological Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Cyclohexenone | Antimicrobial, anticancer | Inhibition of Cox enzymes |

| N-Methoxy-N-methylacetamide | Moderate toxicity | Metabolic conversion to active forms |

| Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-ene-carboxylate | Anti-inflammatory | Cox inhibition |

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)-N-methoxy-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h6H,3-5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHADHHNQLUCBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CCCCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.